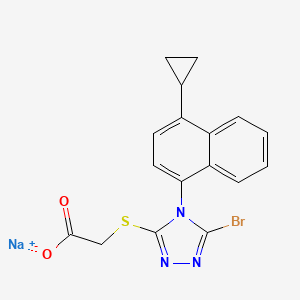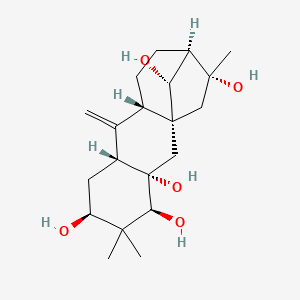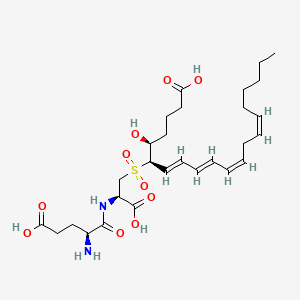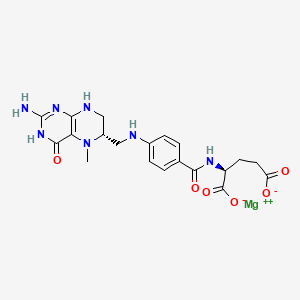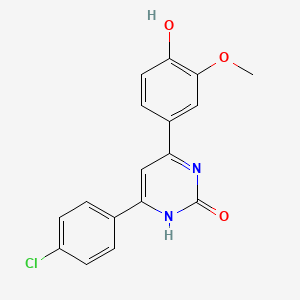
LIT-927
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LIT-927は、ケモカインCXCL12に対する中和リガンドとして作用する低分子化合物です。CXCL12に選択的に結合し、その受容体CXCR4との相互作用を阻害する能力で知られています。 この化合物は、特に免疫学や炎症の分野において、さまざまな科学研究に応用できる大きな可能性を示しています .
科学的研究の応用
LIT-927 has a wide range of scientific research applications, including:
Immunology: It is used to study the role of CXCL12 in immune cell migration and inflammation.
Inflammation: This compound has shown potential in reducing eosinophil recruitment in models of allergic airway inflammation.
Cancer Research: It is used to investigate the role of CXCL12 and CXCR4 in cancer cell proliferation and metastasis.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting CXCL12 and CXCR4.
作用機序
LIT-927は、ケモカインCXCL12に結合することによって作用し、それにより受容体CXCR4との相互作用を阻害します。この阻害は、免疫細胞の遊走と炎症に関与する下流のシグナル伝達経路を阻止します。 This compoundの分子標的はCXCL12とCXCR4であり、関与する経路は主にケモカインシグナル伝達に関連しています .
類似の化合物との比較
類似の化合物
AMD3100: HIV治療に使用される既知のCXCR4アンタゴニスト。
This compoundのユニークさ
This compoundは、他のケモカインよりもCXCL12に対する結合選択性が高く、強力な抗炎症作用があり、同様の化合物と比較して経口活性と溶解性が向上していることで際立っています .
準備方法
合成経路と反応条件
LIT-927の合成は、ピリミジノンコアの調製から始まる複数のステップを含みます。主なステップは次のとおりです。
ピリミジノンコアの形成: これは、4-クロロベンズアルデヒドと4-ヒドロキシ-3-メトキシベンズアルデヒドを塩基の存在下で反応させて中間体を生成することにより行われます。
環化: 中間体が環化してピリミジノンコアを形成します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器と連続フロー化学の使用が含まれており、品質と収率の一貫性が確保されます .
化学反応解析
反応の種類
This compoundは、いくつかのタイプの化学反応を起こします。これらには以下が含まれます。
酸化: this compoundは酸化されて、さまざまな酸化誘導体を生成することができます。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれており、さらなる研究開発に使用できます .
科学研究への応用
This compoundは、次のような幅広い科学研究に適用できます。
免疫学: 免疫細胞の遊走と炎症におけるCXCL12の役割を研究するために使用されます。
炎症: This compoundは、アレルギー性気道炎症のモデルにおいて、好酸球の動員を減少させる可能性を示しています.
がん研究: がん細胞の増殖と転移におけるCXCL12とCXCR4の役割を調査するために使用されます。
創薬: This compoundは、CXCL12とCXCR4を標的とする新規薬剤開発のためのリード化合物として役立ちます.
化学反応の分析
Types of Reactions
LIT-927 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
類似化合物との比較
Similar Compounds
AMD3100: A known CXCR4 antagonist used in HIV treatment.
Chalcone-4: Another CXCL12 neutraligand with lower oral activity and solubility compared to LIT-927.
Uniqueness of this compound
This compound stands out due to its high binding selectivity for CXCL12 over other chemokines, its potent anti-inflammatory effects, and its improved oral activity and solubility compared to similar compounds .
特性
IUPAC Name |
6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYRNPIGDRRGLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162146 |
Source


|
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172879-52-4 |
Source


|
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
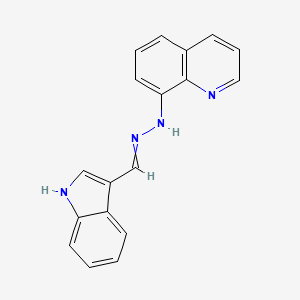
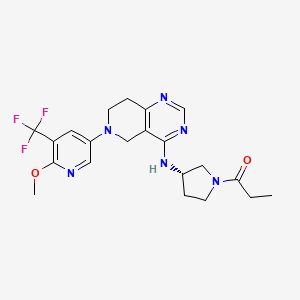
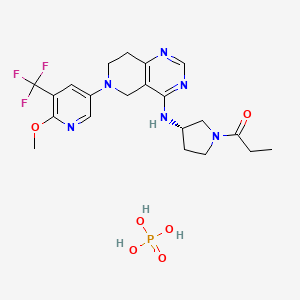
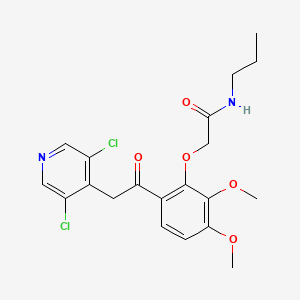
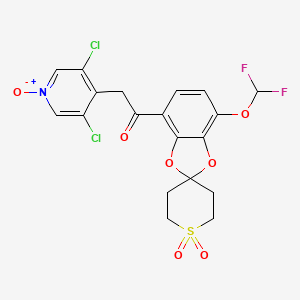
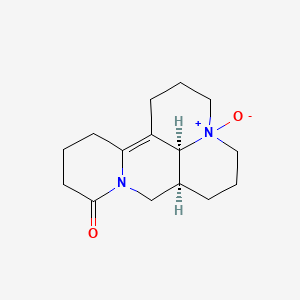
![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)
